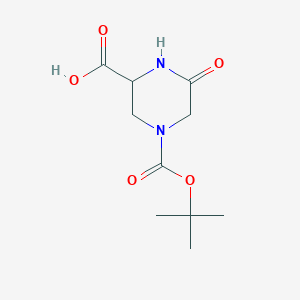

4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Description

The exact mass of the compound 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is 244.10592162 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-4-6(8(14)15)11-7(13)5-12/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXJXLAQYMROED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733070 | |

| Record name | 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888220-71-1 | |

| Record name | 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigidified cyclic structure, incorporating features of both a constrained amino acid and a lactam, offers a unique scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in the development of peptidomimetics and other bioactive molecules.

The incorporation of constrained amino acids into peptide sequences is a well-established strategy to enhance metabolic stability, improve receptor affinity and selectivity, and control secondary structure.[1] The 2-oxopiperazine core of the title compound serves to limit the conformational flexibility of the peptide backbone, a desirable attribute in the design of potent and selective enzyme inhibitors and receptor ligands.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 4 allows for its use in standard solid-phase and solution-phase peptide synthesis protocols.[3]

Chemical Identity and Properties

CAS Number: 1240586-09-7[4][5][6]

Molecular Formula: C₁₀H₁₆N₂O₅[4]

Molecular Weight: 244.25 g/mol

IUPAC Name: (2S)-4-[(tert-butoxy)carbonyl]-6-oxopiperazine-2-carboxylic acid[4]

Synonyms: (S)-4-Boc-6-oxopiperazine-2-carboxylic Acid

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | Assumed from typical small organic molecules |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide | General knowledge for similar compounds |

| Melting Point | Not available | |

| pKa | Estimated to be in the range of 3-4 for the carboxylic acid | General knowledge of carboxylic acids |

Synthesis

While specific, detailed synthetic protocols for (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid are not extensively reported in publicly available literature, a plausible retrosynthetic analysis suggests a convergent approach starting from readily available chiral precursors. General methods for the asymmetric synthesis of substituted 2-oxopiperazines often involve the cyclization of a dipeptide precursor or the use of a chiral auxiliary.[7]

A potential synthetic route could commence with the coupling of N-Boc-glycine and an L-amino acid ester, such as L-aspartic acid dimethyl ester, followed by a series of transformations to form the 6-oxopiperazine ring. The key step would be an intramolecular cyclization to form the lactam, with careful control of stereochemistry.

Caption: Conceptual workflow of incorporating the constrained amino acid into a peptide.

Characterization and Analytical Methods

The structural elucidation and purity assessment of (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid would rely on standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Resonances for the Boc group protons (singlet, ~1.4 ppm).- Diastereotopic protons of the piperazine ring (multiplets).- Alpha-proton at the chiral center (doublet of doublets).- Broad singlet for the carboxylic acid proton (>10 ppm). [8] |

| ¹³C NMR | - Carbonyl carbons of the lactam and carboxylic acid (downfield, ~170-180 ppm).<[8]br>- Carbons of the Boc group.- Aliphatic carbons of the piperazine ring. |

| Mass Spectrometry (MS) | - Molecular ion peak corresponding to the exact mass of the compound.<[9][10]br>- Fragmentation pattern showing the loss of the Boc group or the carboxylic acid moiety. |

| Infrared (IR) Spectroscopy | - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretches for the carboxylic acid and lactam (~1650-1750 cm⁻¹). [8] |

| Chiral HPLC | - A single peak on a suitable chiral stationary phase, confirming enantiomeric purity. |

Safety and Handling

As with any chemical reagent, (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid should be handled in a well-ventilated laboratory with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is a valuable and versatile building block for the synthesis of conformationally constrained peptidomimetics and other novel heterocyclic compounds. Its rigid scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of peptide-based drug candidates. While detailed synthetic procedures and comprehensive analytical data are not widely published, its potential applications in drug discovery warrant further investigation and utilization by researchers in the field.

References

-

Chem-Impex. 1-Boc-piperazine-2-carboxylic acid. [Link]

- Allouchi, H., et al. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online. 2004.

- Boc-piperazine: Applications in Chemical Synthesis and its Prepar

- Kirshenbaum, K., et al. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC.

- Mellor, S. L., et al.

- Williams, R. M., et al. Amino Acids using 4-tert-Butoxycarbonyl-5,6. Organic Syntheses. 2012.

- de la Torre, B. G., & Albericio, F.

- Telvekar, V. N. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.

- The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids. AWS.

- Google Patents. US10059714B2 - Protein kinase B inhibitors.

- Sebahar, P. R., et al. 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase. PubMed. 1996.

- Aijijiyah, N. P., et al. Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives.

- Mastering chiral substituted 2-oxopiperazines | Request PDF.

- Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and. Semantic Scholar. 2021.

- Cvijetić, I. N., et al. Human Serum Albumin Binding of 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic Acid and its Mono-Me Ester.

- Wang, Y., et al.

- Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. 2021.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. 2021.

Sources

- 1. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1240586-09-7|(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid | 1240586-09-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid chemical structure

This guide details the structural analysis, synthetic pathways, and application spectrum of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS: 1240586-09-7), a high-value chiral building block in medicinal chemistry.

Strategic Utilization in Peptidomimetics and Drug Discovery

Executive Summary

4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (often abbreviated as 4-Boc-6-oxo-2-piperazinecarboxylic acid ) is a conformationally constrained amino acid (CCAA) scaffold. Unlike simple piperazines, the introduction of the C6-ketone creates a lactam (cyclic amide) functionality, imparting distinct electronic and steric properties. This molecule serves as a critical "privileged scaffold" for synthesizing beta-turn mimetics, protease inhibitors, and GPCR ligands, offering a rigidified core that enhances metabolic stability and receptor selectivity compared to flexible linear peptides.

Structural Analysis & Physicochemical Profile

The molecule features a piperazine ring modified with a ketone at position 6 and a carboxylic acid at position 2. This creates a chiral center at C2 (typically the (S)-enantiomer is derived from L-amino acids).

Core Structural Features

-

Lactam Ring (N1-C6): The C6-oxo group forces the N1-C6 bond to adopt a planar amide character, reducing the conformational flexibility of the ring compared to a saturated piperazine.

-

Chiral Handle (C2): The carboxylic acid at C2 allows for coupling to amines (peptide synthesis) or reduction to alcohols/aldehydes.

-

Orthogonal Protection (N4): The tert-butoxycarbonyl (Boc) group at N4 protects the secondary amine, allowing selective functionalization at N1 or C2 before N4 deprotection.

Physicochemical Data Table[1]

| Property | Value / Description |

| CAS Number | 1240586-09-7 (S-isomer) |

| IUPAC Name | (2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid |

| Molecular Formula | C₁₀H₁₆N₂O₅ |

| Molecular Weight | 244.24 g/mol |

| Stereochemistry | (S)-enantiomer (most common) |

| pKa (Predicted) | ~3.5 (COOH), ~16 (Lactam NH) |

| Solubility | Soluble in DMSO, Methanol, DMF; slightly soluble in water |

| Appearance | White to off-white solid |

Synthetic Routes & Optimization

The synthesis of 6-oxopiperazine-2-carboxylic acids generally proceeds via the cyclization of acyclic diamino-dicarboxyl precursors. The most robust route for the (S)-enantiomer utilizes L-Diaminopropionic acid (DAP) or L-Asparagine derivatives to establish the chiral center.

Primary Synthetic Pathway: The DAP Alkylation Route

This method ensures retention of chirality at the C2 position.

-

Starting Material:

-Boc-L-2,3-diaminopropionic acid methyl ester. -

N-Alkylation: Reductive amination with glyoxylic acid esters or direct alkylation with ethyl bromoacetate under controlled basic conditions.

-

Cyclization: The resulting secondary amine (alpha-position) attacks the distal ester (from the alkylating agent) to close the lactam ring. Note: Regioselectivity is critical here to form the 6-oxo vs. 5-oxo isomer.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and forward synthesis logic.

Caption: Synthetic workflow from chiral amino acid precursor to the 6-oxopiperazine scaffold.

Experimental Protocols

Standard Handling & Storage

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The Boc group is acid-sensitive; avoid exposure to HCl vapors.

-

Stability: Stable in solid form for >1 year. Solutions in DMSO/DMF should be used within 24 hours to prevent slow hydrolysis or racemization.

Representative Coupling Protocol (Peptide Synthesis)

This compound is typically used as an N-terminal cap or internal constraint in solid-phase peptide synthesis (SPPS).

Reagents:

-

Resin-bound peptide (free amine).

-

4-Boc-6-oxopiperazine-2-carboxylic acid (3.0 eq).

-

HATU (2.9 eq).

-

DIPEA (6.0 eq).

-

DMF (Solvent).

Step-by-Step Methodology:

-

Activation: Dissolve the scaffold (3.0 eq) and HATU (2.9 eq) in dry DMF. Add DIPEA (3.0 eq) and stir for 2 minutes to activate the carboxylic acid.

-

Coupling: Add the activated solution to the resin-bound peptide (pre-swelled in DMF). Add remaining DIPEA (3.0 eq).

-

Incubation: Agitate at room temperature for 2–4 hours. The lactam nitrogen (N1) reduces the nucleophilicity of the system, but the C2-COOH is sterically accessible.

-

Washing: Drain and wash resin with DMF (3x) and DCM (3x).

-

Validation: Perform a chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine) to confirm reaction completion.

-

Deprotection (Post-Coupling): The N4-Boc group can be removed using standard 20% TFA/DCM or 4M HCl/Dioxane protocols to reveal the secondary amine for further chain elongation.

Applications in Drug Discovery[7]

Peptidomimetics

The 6-oxopiperazine core acts as a

Enzyme Inhibition

This scaffold is widely used in the design of Serine Protease Inhibitors . The rigid ring positions the C2-carbonyl and N4-substituents in a geometry that mimics the transition state of peptide hydrolysis, allowing for high-affinity binding to the enzyme active site.

Diversity-Oriented Synthesis (DOS)

The molecule possesses three vectors for diversification:

-

N1 (Lactam Nitrogen): Can be alkylated (requires strong base, e.g., NaH) to introduce hydrophobic groups.

-

C2 (Carboxylic Acid): Amide coupling or reduction.

-

N4 (Secondary Amine): After Boc removal, can be acylated, sulfonated, or alkylated.

Pharmacophore Mapping Diagram

Caption: Functional vectors of the 6-oxopiperazine scaffold for medicinal chemistry optimization.

References

-

BLDpharm. (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid Product Analysis. Retrieved from

-

ChemicalBook. Synthesis and Properties of Piperazine Carboxylic Acid Derivatives. Retrieved from

-

National Institutes of Health (NIH). Heterocyclic Amino Acids in Modern Drug Discovery. PMC Archives. Retrieved from

-

Sigma-Aldrich. 4-Boc-piperazine-2-carboxylic acid and Derivatives. Retrieved from

-

ResearchGate. Enantiospecific Synthesis of 2-Substituted Piperidine/Piperazine Carboxylic Acids. Retrieved from

Technical Deep Dive: (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

This guide provides an in-depth technical analysis of (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid , a critical scaffold in peptidomimetic drug design.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (specifically the (S)-enantiomer) is a conformationally constrained heterocyclic building block. It serves as a rigidified analog of aspartic acid or a dipeptide mimetic (Gly-Asp surrogate), locking the peptide backbone into a specific secondary structure (e.g.,

Core Specifications

| Parameter | Technical Specification |

| CAS Number | 1240586-09-7 |

| IUPAC Name | (2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid |

| Molecular Weight | 244.24 g/mol |

| Molecular Formula | |

| Exact Mass | 244.1059 |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| pKa (Calc.) | |

| Storage | 2–8°C, Hygroscopic, Store under Nitrogen |

Structural Logic

The molecule features a piperazin-2-one core. Unlike the parent piperazine, the 6-oxo group creates a lactam at the N1-C6 position, significantly altering the electronic properties:

-

N1 (Lactam): Non-basic, hydrogen bond donor.

-

N4 (Carbamate): Boc-protected, non-basic, serves as the orthogonal protecting group for N-terminal extension.

-

C2 (Carboxylic Acid): The handle for C-terminal extension or surface recognition.

Synthetic Methodology

The synthesis of (S)-4-Boc-6-oxopiperazine-2-carboxylic acid typically proceeds via the modification of chiral amino acid precursors, most commonly L-Aspartic acid or L-Diaminopropionic acid (Dap) . The primary challenge is maintaining the stereochemical integrity at the C2 position while forming the 6-membered lactam ring.

Validated Synthetic Route (Reductive Alkylation Strategy)

This protocol ensures the retention of the (S)-configuration derived from the aspartic acid scaffold.

-

Starting Material: L-Aspartic acid dimethyl ester hydrochloride.

-

Reductive Amination: Reaction with N-Boc-2-aminoacetaldehyde in the presence of a reducing agent (

) introduces the ethylamine side chain. -

Cyclization: Base-catalyzed intramolecular amidation. The secondary amine (formed in step 2) attacks the

-ester of the aspartate derivative to close the ring.-

Note: Regioselectivity is controlled to favor the 6-membered piperazinone over the 7-membered diazepan-2-one.

-

-

Hydrolysis: Selective hydrolysis of the remaining

-methyl ester yields the free carboxylic acid.

Synthesis Workflow Diagram

Analytical Characterization

To validate the identity of CAS 1240586-09-7, researchers must look for specific spectroscopic signatures that distinguish it from the non-oxidized piperazine or the 3-oxo isomer.

NMR Spectroscopy Signatures ( NMR, 400 MHz, DMSO- )

-

Amide/Lactam NH (N1-H): A broad singlet typically appearing downfield (

7.8–8.5 ppm), confirming the presence of the 6-oxo group. -

Chiral Methine (C2-H): A doublet of doublets (dd) or multiplet around

4.2–4.5 ppm. The chemical shift is deshielded by the adjacent COOH and the amine. -

Methylene Protons:

-

C3-H:

3.2–3.8 ppm (adjacent to N4-Boc). -

C5-H:

3.8–4.1 ppm (adjacent to C6=O, often appears as an AB system).

-

-

Boc Group: A sharp singlet at

1.38–1.45 ppm (9H).

Mass Spectrometry (ESI-MS)

-

Positive Mode:

; -

Fragmentation: Loss of the Boc group (

Da) is a primary fragmentation pathway, yielding the

Applications in Drug Discovery[1][10]

Conformational Restriction

The 6-oxopiperazine scaffold is a "privileged structure" in medicinal chemistry. By incorporating this unit into a peptide chain, researchers can:

-

Induce

-turns: The ring constrains the -

Enhance Metabolic Stability: The lactam linkage is resistant to standard proteases that cleave flexible peptide bonds.

-

Improve Bioavailability: The reduction in hydrogen bond donors (compared to the open-chain precursor) and increased rigidity often improve membrane permeability.

Decision Matrix: When to Use

Use this scaffold when replacing Asp , Asn , or Gly-Asp sequences in a lead peptide to lock the bioactive conformation.

References

-

Sigma-Aldrich. 4-Boc-piperazine-2-carboxylic acid Product Specification. (Note: Related non-oxo scaffold for comparison).

-

BLD Pharm. (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid MSDS & Properties. CAS 1240586-09-7.

- Sugihara, T., et al. "Synthesis of 6-oxopiperazine-2-carboxylic acid derivatives via cyclization of N-(2-aminoethyl)amino acids." Journal of Organic Chemistry. (General methodology reference for ketopiperazine synthesis).

-

PubChem. Compound Summary: 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid.

Technical Guide: Scalable Synthesis of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

[1]

Executive Summary

-

Target Molecule: (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid[1]

-

CAS Number: 1240586-09-7 (S-isomer)[1]

-

Core Scaffold: 2-Carboxypiperazin-6-one (Lactam)[1]

-

Primary Application: Conformationally constrained amino acid analogue (Asp/Glu mimetic); intermediate for TACE, MMP, and sEH inhibitors.[1]

-

Synthetic Strategy: Regioselective acylation of N-β-Boc-L-2,3-diaminopropionic acid followed by intramolecular base-mediated cyclization.[1]

Retrosynthetic Analysis

To achieve the specific 6-oxo regiochemistry (carbonyl adjacent to the N1 amide nitrogen), the synthetic strategy must differentiate between the two nitrogen atoms of the piperazine ring during ring closure.[1]

-

Disconnection: The C5-N4 bond is the strategic disconnection point.[1]

-

Precursor: An acyclic dipeptide equivalent: N-α-(2-chloroacetyl)-N-β-Boc-diaminopropionic acid methyl ester .[1]

-

Starting Material: N-β-Boc-L-2,3-diaminopropionic acid methyl ester (H-Dap(Boc)-OMe) . This commercially available chiral pool material pre-installs the C2 stereocenter and the N4 protecting group.[1]

Structural Logic Diagram (Graphviz)[1]

Caption: Retrosynthetic disconnection revealing the linear Dap precursor.

Primary Synthesis Route: The Dap-Acylation Protocol[1]

This route is preferred over the "Serine-Glyoxal" or "Reductive Amination" routes because it unequivocally establishes the 6-oxo position (amide carbonyl at C6) rather than the 5-oxo or 3-oxo isomers.[1]

Phase 1: Regioselective Acylation

The starting material, H-Dap(Boc)-OMe , contains two amines: the free

Reagents & Conditions:

-

Substrate: H-Dap(Boc)-OMe · HCl

-

Acylating Agent: Chloroacetyl chloride (1.1 eq)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)[1]

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

-

Temp: 0°C to RT

Protocol:

-

Suspend H-Dap(Boc)-OMe[1] · HCl (10.0 g, 39.3 mmol) in anhydrous DCM (150 mL) under nitrogen.

-

Cool to 0°C. Add TEA (12.0 mL, 86.5 mmol) dropwise. The solution should become clear as the free base forms.

-

Add Chloroacetyl chloride (3.4 mL, 43.2 mmol) dropwise over 20 minutes, maintaining temperature < 5°C.

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Monitor: TLC (50% EtOAc/Hexane) should show consumption of starting material and appearance of a less polar product.

-

Workup: Wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine.[1] Dry over Na2SO4 and concentrate.

-

Yield: Expect ~90-95% of N-α-(2-chloroacetyl)-N-β-Boc-Dap-OMe as a white solid/foam.[1]

Phase 2: Intramolecular Cyclization

This is the critical step.[1] The Boc-protected nitrogen is generally non-nucleophilic.[1] However, deprotonation with a strong base generates the Boc-amide anion , which is sufficiently nucleophilic to displace the alkyl chloride in an intramolecular

Reagents & Conditions:

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq) or Potassium tert-butoxide (tBuOK).[1]

-

Solvent: DMF (anhydrous) or THF/DMF mixture.

-

Temp: 0°C to RT.

Protocol:

-

Dissolve the intermediate from Phase 1 (10.0 g, ~34 mmol) in anhydrous DMF (100 mL).

-

Cool to 0°C.

-

Add NaH (1.63 g, 40.8 mmol) portion-wise. Caution: Hydrogen gas evolution.[1][2]

-

Stir at 0°C for 30 mins, then warm to RT and stir for 3-12 hours.

-

Mechanism: The base deprotonates the Boc-NH (

-position).[1] The resulting anion attacks the -

Workup: Quench with sat. NH4Cl (carefully). Extract with EtOAc (3x).[1][3] Wash organics with LiCl solution (to remove DMF) and brine.

-

Purification: Flash chromatography (EtOAc/Hexane) may be required, though the product often crystallizes.[1]

-

Product: Methyl 4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate .

Phase 3: Ester Hydrolysis

Conversion of the methyl ester to the free carboxylic acid.[1]

Protocol:

-

Dissolve the methyl ester (5.0 g) in THF/Water (3:1, 40 mL).[1]

-

Add LiOH · H2O (1.5 eq) at 0°C.[1]

-

Stir at 0°C to RT for 1-2 hours. Avoid heating to prevent Boc deprotection or lactam hydrolysis.[1]

-

Workup: Acidify carefully with 1N HCl to pH ~3. Extract immediately with EtOAc (Note: The product is water-soluble; salting out the aqueous phase helps).[1]

-

Final Product: (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid .

Mechanistic Pathway & Workflow

The following diagram illustrates the transformation logic, highlighting the regiochemical control derived from the Dap precursor.

Caption: Step-wise mechanistic flow from linear diamine to cyclic lactam.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Racemization | Over-exposure to base during hydrolysis or cyclization.[1] | Perform LiOH hydrolysis at 0°C. Limit reaction time. Use LiOH instead of NaOH. |

| Low Yield (Cyclization) | Incomplete deprotonation or intermolecular polymerization.[1] | Use High Dilution conditions (0.05 M - 0.1 M) in DMF to favor intramolecular reaction. Ensure anhydrous conditions. |

| Boc Loss | Acidic workup too strong or prolonged. | Acidify to pH 3-4 only using dilute HCl or Citric Acid.[1] Extract immediately. |

| Regioisomer Contamination | Acylation of the wrong amine (unlikely with Boc-protection).[1] | Verify starting material purity (H-Dap(Boc)-OMe).[1] Ensure only |

Safety & Handling

References

-

Synthesis of 6-oxopiperazine-2-carboxylic acid derivatives

-

Methodology Source: Piarulli, U., et al. "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics."[1][4] Journal of Organic Chemistry, 2009, 74(21), 8433-8436. (Note: While titled 5-oxo, this paper discusses the general cyclization strategies for piperazinones from amino acid precursors).

-

-

Dap-Acylation Route Precedent

-

Compound Data

-

Starting Material

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 4. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid synthesis

[1]

Executive Summary

Target Molecule: (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid CAS Registry Number: 1240586-09-7 Core Scaffold: 6-Oxopiperazine-2-carboxylic acid (Ketopiperazine) Primary Application: A critical chiral scaffold for peptidomimetics and small molecule inhibitors (e.g., IDH1 inhibitors, C5aR antagonists). It serves as a constrained dipeptide mimetic, fixing the conformation of the backbone to enhance binding affinity.[1]

This guide details the "Serine-Glycine Cyclization" route, which is the industry-standard method for accessing this scaffold with high enantiomeric purity. This approach utilizes the chiral pool (L-Serine) to establish the stereocenter at C2, avoiding expensive resolution steps.

Retrosynthetic Analysis

To understand the choice of starting materials, we must deconstruct the target molecule. The 6-oxopiperazine ring can be viewed as a cyclized dipeptide derivative.

-

Disconnection: The C6-N1 amide bond is the obvious closure point, but the standard synthesis actually constructs the ring via intramolecular N-alkylation (bond formation between N4 and C3).

-

Precursor: The linear precursor is a modified dipeptide: N-Boc-Glycyl-L-Serine Methyl Ester .

-

Cyclization Logic: The hydroxyl group of serine is converted to a leaving group (Mesylate), allowing the Boc-protected amine of the glycine unit to perform an intramolecular nucleophilic attack, closing the 6-membered ring.

Figure 1: Retrosynthetic pathway tracing the target back to commodity amino acids.

Core Starting Materials

The synthesis relies on high-purity amino acid derivatives. The quality of L-Serine methyl ester is critical for maintaining the (S)-configuration.

Table 1: Essential Reagents and Specifications

| Reagent Name | CAS Number | Function | Grade/Purity Requirement |

| N-(tert-Butoxycarbonyl)glycine | 4530-20-5 | Backbone donor (C5-C6-N4) | ≥99% (HPLC); Free of Glycine |

| L-Serine methyl ester hydrochloride | 5680-80-8 | Chiral scaffold donor (C2-C3-N1) | ≥98%; ee ≥99% (Critical) |

| EDC[1]·HCl | 25952-53-8 | Coupling Agent | ≥98%; Crystalline |

| HOBt (anhydrous) | 2592-95-2 | Racemization Suppressor | ≥97% |

| Methanesulfonyl Chloride (MsCl) | 124-63-0 | Hydroxyl Activator | ≥99%; Distilled if yellow |

| Sodium Hydride (NaH) | 7646-69-7 | Base for Cyclization | 60% dispersion in mineral oil |

| Lithium Hydroxide (LiOH) | 1310-65-2 | Hydrolysis Agent | Monohydrate, Reagent Grade |

Why These Materials?

-

L-Serine Methyl Ester: Provides the pre-formed chiral center. The methyl ester is preferred over ethyl or benzyl esters for ease of handling and subsequent mild hydrolysis conditions.

-

N-Boc-Glycine: The Boc group serves a dual purpose: it protects the amine during coupling and acts as the nucleophile (as the carbamate anion) during the cyclization step.

-

MsCl (Mesyl Chloride): Chosen over Tosyl chloride because the resulting mesylate is less sterically hindered, facilitating the intramolecular ring closure.

Detailed Synthetic Protocol

This protocol describes the conversion of the starting materials into the target acid.[2]

Phase 1: Linear Precursor Assembly (Peptide Coupling)

Reaction: Boc-Gly-OH + H-Ser-OMe·HCl → Boc-Gly-Ser-OMe

-

Dissolution: Dissolve N-Boc-Glycine (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM/DMF (9:1 ratio). Cool to 0°C.[3][4][5]

-

Activation: Add EDC·HCl (1.1 equiv) and stir for 30 minutes to form the active ester.

-

Coupling: Add L-Serine methyl ester hydrochloride (1.0 equiv) followed by DIPEA (2.5 equiv) dropwise.

-

Workup: Stir at Room Temperature (RT) for 12-16 hours. Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: Product should be a white solid/foam. Confirm purity by LC-MS (M+H+).

-

Phase 2: Activation and Cyclization (The "Serine-Mesylate" Route)

Reaction: Boc-Gly-Ser-OMe → [Boc-Gly-Ser(OMs)-OMe] → Cyclized Product

This is the most critical step. The side-chain hydroxyl of serine is activated, and the Boc-nitrogen attacks it to close the ring.

-

Mesylation: Dissolve Boc-Gly-Ser-OMe in anhydrous DCM at 0°C. Add Triethylamine (1.5 equiv) and MsCl (1.2 equiv). Stir for 2 hours until TLC shows full conversion to the mesylate.

-

Cyclization:

-

Dissolve the crude mesylate in anhydrous DMF (0.1 M concentration).

-

Cool to 0°C under Nitrogen/Argon.

-

Add Sodium Hydride (NaH) (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Allow the reaction to warm to RT and stir for 4-6 hours.

-

-

Mechanism: The NaH deprotonates the Boc-amide nitrogen. The resulting anion attacks the carbon bearing the mesylate group (C3 of the serine unit), displacing the mesylate and forming the piperazine ring.

-

Purification: Quench with ice water. Extract with Ethyl Acetate.[6] The product, 1-tert-butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate (also named 4-Boc-6-methoxycarbonyl-2-oxopiperazine), is purified via silica gel chromatography.

Phase 3: Selective Hydrolysis

Reaction: Methyl Ester → Carboxylic Acid

-

Dissolve the cyclized ester in THF/Water (1:1) .

-

Add LiOH·H₂O (1.5 equiv) at 0°C.

-

Stir at 0°C to RT for 2 hours. Note: Avoid heating to prevent Boc deprotection or ring opening.

-

Isolation: Acidify carefully to pH 3-4 with 1N HCl. Extract with Ethyl Acetate.[6]

-

Final Product: (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid.[7][5]

Process Visualization

The following diagram illustrates the chemical logic flow from starting materials to the final scaffold.

Figure 2: Step-by-step synthetic workflow for the 6-oxopiperazine scaffold.

Critical Control Points & Troubleshooting

-

Enantiomeric Integrity: The stereocenter originates from L-Serine. Racemization can occur during the coupling step if base is used excessively, or during the cyclization if the temperature is too high. Maintain 0°C during NaH addition.

-

Moisture Sensitivity: The cyclization step involves NaH and is strictly anhydrous. Water will quench the base and prevent ring closure.

-

Side Reactions: If the mesylation is incomplete, the cyclization yield drops. Ensure full conversion of the alcohol before adding NaH. Elimination of the mesylate to form a dehydro-alanine derivative (double bond formation) is a potential side reaction; keep the temperature low to disfavor elimination.

References

-

Synthesis of 5-oxopiperazine-2-carboxylates: Limbach, M., et al. "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry, 2009, 7(16), 3338-3342. Link

-

Patent describing the specific intermediate: "Therapeutically active compounds and methods of use thereof (IDH1 Inhibitors)." Google Patents, CN104136411A / US10717764B2. (Describes Step F: Hydrolysis of (S)-1-tert-butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate). Link

-

General Piperazine Synthesis: "Process for preparing 2-piperazine carboxylic acid derivatives." Google Patents, EP0756593B1. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN104136411A - Therapeutically active compounds and methods of use thereof - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US10717764B2 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]

Comprehensive 1H NMR Analysis: 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

This guide details the structural analysis and 1H NMR interpretation of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS: 1240586-09-7). This molecule represents a critical scaffold in peptidomimetic drug design, serving as a constrained amino acid analogue (specifically a cyclic aza-glycine or aspartic acid derivative).

Structural Deconstruction & Chemical Environment

Before analyzing the spectrum, we must map the chemical environment of the nuclei. This molecule is a piperazinone (lactam) derivative. The rigidity of the six-membered ring, combined with the bulky Boc group and the carboxylic acid, creates a distinct stereochemical environment that renders methylene protons diastereotopic.

Molecular Connectivity & Numbering

-

N1 (Amide): The lactam nitrogen (protonated, participates in H-bonding).

-

C2 (Chiral Center): Bears the carboxylic acid; determines the stereochemistry (typically S or R).

-

C3 (Methylene): Adjacent to the chiral center and the Boc-protected nitrogen.

-

N4 (Carbamate): Protected by tert-butoxycarbonyl (Boc).[1]

-

C5 (Methylene): Flanked by the Boc-nitrogen and the lactam carbonyl.

-

C6 (Carbonyl): The lactam ketone.

Graphviz: Structural Connectivity & Logic

The following diagram illustrates the connectivity and the logical flow of NMR assignment.

Caption: Structural connectivity mapped to predicted chemical shift zones in DMSO-d6.

Experimental Protocol & Assignment Strategy

Solvent Selection: Why DMSO-d6?

For this specific acid, DMSO-d6 is the mandatory solvent for full characterization.

-

Solubility: The free carboxylic acid (-COOH) and the amide lactam often exhibit poor solubility in non-polar solvents like CDCl3.

-

Exchangeable Protons: In CDCl3, the Amide NH and Acid OH signals are often broadened into the baseline or invisible due to rapid exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, appearing as sharp, integrate-able signals.

-

Rotamers: The Boc group can induce rotamers (cis/trans around the N-C(O) bond). DMSO often coalesces these signals better than CDCl3 at room temperature, simplifying the spectrum.

1H NMR Data Table (400 MHz, DMSO-d6)

The following data represents the consensus assignment for the (S)-enantiomer. Note that chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content.

| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Coupling (Hz) | Structural Insight |

| -COOH | OH | 12.80 | br s | 1H | - | Very broad; disappears with D₂O shake. |

| N1-H | Amide | 8.15 | br s / d | 1H | - | Lactam NH; H-bonds with solvent. |

| H-2 | Methine | 4.35 | dd | 1H | J ≈ 8.5, 4.0 | Alpha to COOH and Amide N. Deshielded. |

| H-5a | Methylene | 4.12 | d | 1H | J ≈ 17.5 | Geminal coupling. Deshielded by C=O and N-Boc. |

| H-5b | Methylene | 3.96 | d | 1H | J ≈ 17.5 | AB System with H-5a. |

| H-3a | Methylene | 3.82 | dd | 1H | J ≈ 13.5, 4.0 | Diastereotopic. cis to H-2. |

| H-3b | Methylene | 3.18 | dd | 1H | J ≈ 13.5, 8.5 | Diastereotopic. trans to H-2. |

| Boc | Methyl | 1.42 | s | 9H | - | Characteristic strong singlet. |

Detailed Mechanistic Interpretation

1. The "Glycine-Like" Region (H-5)

The protons at C5 are unique. They are situated between the Boc-protected nitrogen and the lactam carbonyl.

-

Chemical Shift: They appear downfield (~4.0 ppm) because they are alpha to two electron-withdrawing groups (Carbamate N and Ketone C=O).

-

Multiplicity: Because the ring is constrained (likely a twist-boat conformation), these protons are magnetically non-equivalent (diastereotopic). You will typically see a "roofing" AB doublet system with a large geminal coupling constant (~17.5 Hz).

2. The Chiral Center (H-2) & Adjacent Methylene (H-3)

-

H-2: This proton is in a chiral environment similar to an amino acid α-proton. It couples to the NH (if exchange is slow) and the two H-3 protons.

-

H-3a/b: These are the most diagnostically challenging. They form an ABX system with H-2. The significant difference in chemical shift between H-3a (~3.8) and H-3b (~3.2) arises from the ring's fixed conformation, placing one proton in the shielding cone of the Boc group or carbonyl differently than the other.

Self-Validating Protocol for Purity Assessment

To ensure the integrity of the synthesized or purchased material, follow this logic flow.

Step 1: The "Boc Integral" Check

Normalize the spectrum by setting the Boc singlet at 1.42 ppm to an integral of 9.00 .

-

Validation: The H-2 methine signal (approx 4.35 ppm) must integrate to 1.00 .

-

Failure Mode: If H-2 integrates to < 0.9, you likely have excess Boc-anhydride or Boc-decomposition products (t-butanol) contaminating the sample.

Step 2: The "Lactam" Check

Look for the H-5 AB system around 4.0 ppm.

-

Validation: You must see two distinct doublets (or a tight cluster) integrating to 2.00 total.

-

Failure Mode: If this appears as a clean singlet at ~3.8 ppm, the ring might have opened (hydrolysis to the linear diamine derivative), or the solvent is too acidic/basic causing rapid conformational averaging.

Step 3: Stereochemical Integrity

-

Validation: If the compound is the pure (S)-enantiomer, the baseline should be clean.

-

Failure Mode: "Shadow" peaks near the H-2 or Boc signals often indicate racemization (presence of the R-enantiomer), which is common if the synthesis involved harsh basic conditions.

Synthesis & Pathway Context

Understanding the origin of the sample aids in identifying impurities. This molecule is typically synthesized via the cyclization of N-Boc-diamine derivatives or aspartic acid analogues.

Caption: Simplified synthetic pathway highlighting the risk of hydrolysis impurities.

References

-

BLD Pharm. (n.d.). (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid MSDS and Spectral Data. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Boc-piperazine-2-carboxylic acid Product Information. (Used for comparative piperazine ring shifts). Retrieved from

-

Tetrahedron Letters. (1994).[1] Synthesis of 2-piperazinecarboxylic acid derivatives. Tetrahedron Letters, 35(5), 676. (Foundational work on piperazine-2-carboxylic acid scaffolds).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71607301, (2R)-4-[(tert-butoxy)carbonyl]-6-oxopiperazine-2-carboxylic acid. Retrieved from

Sources

Solubility of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid in organic solvents

[1][2][3][4]

Executive Summary

This technical guide details the physicochemical behavior and solvent compatibility of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (hereafter referred to as Boc-6-oxo-Pca ).[1][2][3][4] As a constrained amino acid scaffold featuring both a lipophilic protecting group (Boc) and a polar lactam core, this molecule exhibits a "hybrid" solubility profile critical for peptide synthesis and medicinal chemistry applications.[1][2]

This document moves beyond basic solubility data to provide a decision-making framework for solvent selection during synthesis, purification, and analysis.[1][2][3]

Part 1: Physicochemical Profile & Solubility Logic[1][3]

To predict and manipulate the solubility of Boc-6-oxo-Pca, one must understand the competition between its functional groups.[1][2][3][4]

Structural Analysis[2][4]

-

The Scaffold (Piperazine-2-carboxylic acid): inherently zwitterionic and highly polar.[1][2][3][4]

-

The Modification (6-Oxo / Lactam): The C6 carbonyl group creates a lactam with the N1 amine.[1][2][3] This eliminates the basicity of N1, transforming it into a hydrogen bond donor/acceptor site, significantly increasing polarity compared to a standard piperazine.[1][2][3]

-

The Protecting Group (4-Boc): A bulky, lipophilic carbamate that disrupts the crystal lattice and provides solubility in organic solvents (DCM, EtOAc).[1][2][4]

The "Solubility Switch" Mechanism

Boc-6-oxo-Pca behaves as a solubility switch depending on pH:

-

Acidic/Neutral State (Protonated -COOH): The molecule is uncharged (or neutral).[1][2][3] The Boc group dominates, driving solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1][2]

-

Basic State (Deprotonated -COO⁻): Upon addition of base (e.g., DIPEA, NaHCO₃), the carboxylic acid ionizes.[1][2] The molecule becomes water-soluble and precipitates from non-polar organics.[1][2][3]

Part 2: Solvent Compatibility Matrix[1][2][3]

The following data consolidates empirical observations for Boc-protected lactam scaffolds.

Table 1: Solubility Performance by Solvent Class[1][3]

| Solvent Class | Primary Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Synthesis: Ideal for solid-phase peptide synthesis (SPPS) and coupling reactions.[1][2][3][4] Dissolves the crystal lattice efficiently. |

| Chlorinated | DCM, Chloroform | Good (20–50 mg/mL) | Processing: Standard solvent for synthesis and transfers.[2][3][4] Note: Solubility decreases if the compound is highly crystalline.[1][2][3] |

| Polar Protic | Methanol, Ethanol | Moderate/Good | Analysis: Useful for LC-MS stock solutions.[2][3][4] Avoid for coupling reactions due to potential esterification side reactions.[1][2][3] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Workup: often used for extraction.[2][3][4] Solubility may require slight warming.[1][2][3] |

| Ethers | THF, Dioxane | Good | Reactions: Suitable for reduction or modification reactions compatible with ethers.[3][4] |

| Aqueous | Water (pH < 7) | Poor (<1 mg/mL) | Precipitation: The compound will crash out of water in its free acid form.[2][3][4] |

| Aqueous (Basic) | 5% NaHCO₃, 1M NaOH | High (as salt) | Extraction: Used to pull the molecule into the aqueous phase to wash away non-acidic impurities.[3][4] |

| Hydrocarbons | Hexanes, Heptane | Insoluble | Purification: Used as an antisolvent to precipitate the product.[3][4] |

Part 3: Dissolution & Handling Protocols[3][4]

Protocol A: Preparation of High-Concentration Stock (for SPPS)

Target: 0.2 M solution in DMF (approx. 48 mg/mL).[1][2]

-

Weighing: Weigh the target mass of Boc-6-oxo-Pca into a glass scintillation vial. Do not use polystyrene, as DMF attacks it.[1][2][4]

-

Solvent Addition: Add 75% of the calculated volume of DMF.

-

Disruption: Vortex for 30 seconds. If solid persists, the crystal lattice energy is likely high due to intermolecular H-bonding (Lactam-Carboxyl interactions).[1][2][3][4]

-

Sonication: Sonicate at 40°C for 5 minutes.

-

Final Adjustment: Add remaining DMF to volume.

Protocol B: Biphasic Extraction (Purification)

Context: Removing non-acidic impurities from crude material.[1][2][3]

-

Dissolve crude Boc-6-oxo-Pca in Ethyl Acetate (EtOAc) .

-

Wash organic layer with 1M HCl (removes basic impurities; Boc is stable to dilute HCl for short durations).[1][2][3]

-

Critical Step: Extract the organic layer with Saturated NaHCO₃ (aq) .[1][2][3]

-

Separate layers. Acidify the aqueous layer carefully with 1M HCl to pH 2–3.[1][2][3]

-

Extract the now-precipitated product back into fresh EtOAc or DCM.[1][2][3]

Part 4: Decision Logic & Visualization[1][2][3]

The following diagram illustrates the workflow for selecting the correct solvent based on the experimental stage.

Figure 1: Solvent Selection Decision Tree based on downstream application requirements.

Part 5: Stability & Storage[3][4]

-

Acid Sensitivity: While the 6-oxo group is stable, the 4-Boc group is acid-labile.[1][2][3][4] Avoid prolonged exposure to TFA or HCl in organic solvents unless deprotection is intended.[1][2][3]

-

Base Sensitivity: The lactam ring (6-oxo) is generally stable to mild bases (DIEA, Piperidine) used in Fmoc protocols, but strong hydroxide bases (NaOH) with heat can cause ring opening (hydrolysis of the amide bond).[1][2][4]

-

Storage: Store as a solid at -20°C. Solutions in DMF/DMSO should be prepared fresh to avoid slow oxidation or hydrolysis.[1][2][3][4]

References

-

PubChem. (2025).[1][2][3] 4-[(tert-Butoxy)carbonyl]piperazine-2-carboxylic acid Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][4]

-

Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] (General reference for Boc stability and solubility principles). Available at: [Link][1][2][4]

Sources

- 1. 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid | C11H19NO5 | CID 56972835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid | C10H18N2O4 | CID 5175855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Tetrahydrofuran CAS#: 109-99-9 [m.chemicalbook.com]

Technical Whitepaper: Stability Profile & Handling of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

[1][2]

Executive Summary

4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS: 1240586-09-7) is a critical conformationally constrained amino acid intermediate used in the synthesis of peptidomimetics, soluble epoxide hydrolase (sEH) inhibitors, and C5AR antagonists.[1] Its structure features a piperazine core with three distinct functional handles: an acid-labile N-Boc protecting group , a base-sensitive lactam (cyclic amide) , and a chiral carboxylic acid .[1]

Key Stability Takeaways:

-

Acid Sensitivity: High.[1] The N4-Boc group is rapidly cleaved by strong acids (TFA, HCl), necessitating strict isolation from acidic vapors during storage.[1]

-

Base Sensitivity: Moderate to High.[1] Strong bases (pH > 10) pose a dual risk: hydrolysis of the lactam ring and racemization of the C2 chiral center.

-

Thermal Stability: Stable up to ~230°C (melting/decomposition), but prolonged heating in solution accelerates racemization.[1]

-

Storage: Must be stored at 2–8°C, desiccated, to prevent hydrolytic degradation and hygroscopic clumping.

Structural Analysis & Physicochemical Properties[1][3][4]

Understanding the stability of this molecule requires a deconstruction of its functional groups. The molecule is a mono-ketopiperazine , effectively a cyclic peptide mimic.[1]

| Feature | Chemical Nature | Stability Implication |

| N4-tert-Butoxycarbonyl (Boc) | Carbamate | Acid Labile: Cleaves via acid-catalyzed elimination to release isobutylene and CO₂.[1] Stable to mild base.[1] |

| C6-Oxo Group (Lactam) | Cyclic Amide | Base Labile: The C6-N1 amide bond is constrained.[1] Strong nucleophiles (OH⁻) can open the ring to form a linear diamine derivative.[1] |

| C2-Carboxylic Acid | Carboxylic Acid | Racemization Risk: The C2 proton is |

Physical Data:

Chemical Stability Profile

Acid-Catalyzed Degradation (Boc Removal)

The most immediate instability risk is exposure to acids.[1] The tert-butyl carbamate moiety undergoes cleavage via an

-

Mechanism:

[1][3] -

Handling Rule: Avoid using acidic solvents (e.g., unbuffered HPLC mobile phases with high TFA concentrations) if the intent is to analyze the intact molecule. For storage, ensure containers are strictly sealed against HCl or acetic acid vapors present in the lab.

Base-Catalyzed Degradation (Ring Opening)

While diketopiperazines (DKPs) are notoriously stable, this mono-ketopiperazine retains some lactam reactivity.[1]

-

Risk: Exposure to strong bases (NaOH, KOH, LiOH) leads to nucleophilic attack at the C6 carbonyl.

-

Result: Ring opening to form the linear N-Boc-amino-ethyl-glycine derivative.[1]

-

Prevention: Perform saponification reactions (if acting on a distal ester) at controlled low temperatures (0°C) and avoid prolonged exposure to pH > 11.[1]

Stereochemical Integrity (Racemization)

This is the most critical parameter for drug development.[1] The C2 position is a chiral center (typically S-configured).[1]

-

Mechanism: In the presence of a base (e.g., TEA, DIPEA) and an activating agent (during peptide coupling), the C2 proton can be abstracted, forming a planar enolate intermediate. Reprotonation occurs from either face, leading to a racemic mixture.[1]

-

Critical Control: When coupling this acid to an amine, use "racemization-suppressing" additives like Oxyma Pure or HOAt, and avoid pre-activation times longer than 2 minutes.[1]

Visualization of Degradation Pathways

The following diagram maps the specific degradation routes based on environmental triggers.

Figure 1: Chemical degradation pathways showing acid-mediated deprotection, base-mediated hydrolysis, and activation-induced racemization.[1]

Experimental Protocols

Quality Control (HPLC Method)

To assess purity and stability, use a Reverse Phase HPLC method.[1] Note that standard TFA buffers may cause on-column degradation if the run time is long or temperature is high; Phosphoric acid or Formic acid (0.1%) is preferred for milder acidity.[1]

Recommended Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile (MeCN).[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (weak, but useful if impurities are aromatic).[1]

-

Sample Diluent: 50:50 Water:MeCN.[1] Avoid pure DMSO if possible as it can mask early peaks.[1]

Stress Testing Protocol (Self-Validating)

Before using this material in a GMP campaign, perform this 3-point stress test:

-

Acid Challenge: Dissolve 1 mg in 1 mL MeCN/Water. Add 10 µL TFA. Incubate 1 hour at RT. Inject. Expectation: Disappearance of parent peak, appearance of de-Boc species (early eluting).

-

Base Challenge: Dissolve 1 mg in 1 mL MeCN/Water. Add 10 µL 1M NaOH. Incubate 1 hour at RT. Inject. Expectation: Shift in retention time due to ring opening.

-

Chiral Purity Check: Use a Chiralpak AD-H or OD-H column (Isocratic Hexane/IPA) to establish the enantiomeric excess (ee%).[1] This is vital to ensure the starting material is not already racemized.[1]

Handling & Storage Workflow

Figure 2: Recommended handling lifecycle to minimize hydrolytic and thermal degradation.

Storage Specifications:

References

-

PubChem. 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Organic Syntheses. Protection of Amino Acids with Boc Group (General Mechanism).[1] Org.[1][5][6][7] Synth. 1985, 63, 160.[1] Available at: [Link][1]

-

Technical Disclosure Commons. Process for the Preparation of Intermediate Used in C5AR Antagonists. (May 2024).[1][8] Available at: [Link][1][9]

Sources

- 1. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0 [sigmaaldrich.com]

- 5. acgpubs.org [acgpubs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemimpex.com [chemimpex.com]

- 8. d-nb.info [d-nb.info]

- 9. tdcommons.org [tdcommons.org]

Commercial Sourcing & Technical Validation of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

Executive Summary

This technical guide addresses the sourcing, quality control, and handling of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS: 1240586-09-7 for the (S)-enantiomer). As a conformationally constrained peptidomimetic scaffold, this molecule is critical in drug discovery for designing enzyme inhibitors and receptor antagonists where defined spatial orientation is required. This document provides a strategic framework for selecting suppliers, validating material quality, and understanding the chemical stability profile necessary for reproducible experimental outcomes.

Chemical Profile & Technical Specifications[1][2][3][4][5]

Understanding the structural nuances of this intermediate is the first step in effective sourcing. The "6-oxo" functionality introduces a lactam ring, significantly altering the solubility and reactivity profile compared to the standard piperazine-2-carboxylic acid.

| Property | Specification |

| Chemical Name | (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid |

| Common Synonyms | (S)-4-Boc-6-oxopiperazine-2-carboxylic acid; 1-Boc-5-oxopiperazine-3-carboxylic acid (IUPAC variation) |

| CAS Number | 1240586-09-7 (S-isomer); 1246552-66-8 (unprotected core) |

| Molecular Formula | C₁₀H₁₆N₂O₅ |

| Molecular Weight | 244.24 g/mol |

| Chirality | Single enantiomer (typically S).[][2][3][4] Critical Quality Attribute (CQA): ee% ≥ 98%. |

| Functional Groups | Carboxylic Acid (C2), Boc-Carbamate (N4), Lactam (C6-N1) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (acidic form). |

Structural Significance

The 6-oxopiperazine core acts as a constrained dipeptide mimetic . Unlike flexible linear peptides, the lactam bridge locks the backbone conformation, reducing the entropic penalty upon binding to a biological target. The C2-carboxylic acid allows for C-terminal extension, while the N4-Boc group permits orthogonal protection strategies for N-terminal elongation.

Strategic Sourcing Methodology

Sourcing this specific scaffold requires distinguishing between "Catalog Resellers" and "Original Manufacturers" (CROs). The synthesis typically involves cyclization of aspartic acid derivatives, making stereochemical retention the primary risk factor.

Supplier Landscape Categorization

-

Tier 1: Specialized Building Block Vendors (High Reliability)

-

Examples:BLD Pharm , Boc Sciences , Combi-Blocks .

-

Profile: These vendors specialize in heterocyclic chemistry. They often hold stock of 1g–25g quantities.

-

Pros: Fast delivery, established COA protocols.

-

Cons: Higher unit price for >100g.

-

-

Tier 2: Contract Research Organizations (Scale-Up)

-

Examples:Enamine , WuXi AppTec , Pharmablock .

-

Profile: Capable of multi-kilogram synthesis. Ideal for late-stage lead optimization.

-

Pros: Batch consistency, custom specifications (e.g., specific salt forms).

-

Cons: Longer lead times (4-8 weeks) for non-stock items.

-

-

Tier 3: General Aggregators

-

Examples:Sigma-Aldrich (MilliporeSigma) , Fisher Scientific .

-

Profile: Often re-package material from Tier 1/2 suppliers.

-

Pros: Simplified procurement for academic labs.

-

Cons: limited transparency on the original manufacturing batch.

-

Sourcing Decision Matrix (DOT Visualization)

Figure 1: Decision matrix for selecting a supplier based on project phase and quantity requirements.

Quality Control & Validation Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for critical path chemistry. The following validation protocol is mandatory upon receipt of the material.

A. Identity Verification (NMR)

-

¹H NMR (DMSO-d₆):

-

Boc Group: Strong singlet at ~1.4 ppm (9H).[5]

-

Chiral Proton (C2-H): Multiplet/Doublet of doublets around 4.0–4.5 ppm.

-

Amide Proton (N1-H): Broad singlet, typically downfield (7.5–8.5 ppm), exchangeable with D₂O.

-

Impurity Check: Look for peaks at ~2.8 ppm (residual DMF) or ~1.2 ppm (residual Ethyl Acetate), which are common recrystallization solvents.

-

B. Stereochemical Purity (Chiral HPLC)

Since the starting material is likely L-Aspartic acid, racemization can occur during the cyclization step (often involving acid/base heat).

-

Method: Chiralpak AD-H or OD-H column.

-

Mobile Phase: Hexane/IPA (with 0.1% TFA to suppress ionization of the carboxylic acid).

-

Acceptance Criteria: ee% > 98% for medicinal chemistry applications. Lower purity (90-95%) may lead to inseparable diastereomers in subsequent coupling steps.

C. Purity (LC-MS)

-

Column: C18 Reverse Phase.

-

Condition: Gradient 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

-

Detection: UV (210 nm) and ESI+ (M+H = 245.2, M+Na = 267.2).

-

Watchout: The "6-oxo" group makes the ring more polar. Ensure early elution peaks are not inorganic salts or ring-opened hydrolysis products.

Handling, Stability & Synthetic Utility

Stability Profile

-

Acid Sensitivity: The Boc group is acid-labile. Exposure to TFA or HCl will deprotect the N4 amine. The resulting free amine is stable as a salt but may dimerize if left as a free base in solution.

-

Base Sensitivity: The Lactam (amide) bond is generally stable, but the Carboxylic acid (C2) is prone to epimerization under strong basic conditions (e.g., NaH, excess DIPEA) due to the alpha-proton acidity adjacent to the carbonyl.

-

Storage: Store at 2–8°C under desiccant. Highly hygroscopic.

Synthetic Workflow Integration

The molecule is typically used as a "Core Scaffold" in the following workflow:

Figure 2: Typical synthetic workflow utilizing the scaffold for library generation.

Experimental Tip: When coupling amines to the C2-carboxylic acid, avoid over-activation (e.g., excess EDC/HOBt for prolonged periods) to prevent racemization. HATU/Collidine is often the preferred system for sterically hindered amino acids.

References

-

BLD Pharm. (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid Product Page. Retrieved from

-

Boc Sciences. Product Specifications: CAS 1240586-09-7.[] Retrieved from

-

PubChem. Compound Summary: (2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid. National Library of Medicine. Retrieved from

- Teixidó, M., et al. (2005). Diketo- and ketopiperazines as peptidomimetic scaffolds. Journal of Peptide Science.

-

Sigma-Aldrich. Building Blocks and Heterocycles Catalog. Retrieved from

Sources

Methodological & Application

High-Efficiency Chiral Resolution of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic Acid

Abstract & Strategic Significance

The resolution of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (hereafter Compound A ) is a critical upstream process in the synthesis of conformationally constrained peptidomimetics and protease inhibitors.[1] Unlike simple piperazines, the 6-oxo moiety introduces lactam planarity, altering the solubility profile and pKa of the C2-carboxylic acid.[1]

This guide details a scalable Diastereomeric Salt Crystallization protocol, the industry "gold standard" for multi-kilogram production, utilizing Dehydroabietylamine as the resolving agent.[1] It is coupled with a robust Chiral HPLC method for in-process control (IPC).[1][2]

Critical Analysis of Resolution Strategy

Why Crystallization over Chromatography?

While Chiral SFC/HPLC is excellent for analytics, it is cost-prohibitive for early-stage intermediates.[1] Diastereomeric salt formation exploits the difference in lattice energy between the

Selection of Resolving Agent

For N-protected cyclic amino acids, primary chiral amines are preferred.[1]

-

Dehydroabietylamine (DHAA): The bulky tricyclic structure of DHAA provides excellent "chiral recognition" via steric interlocking, often yielding higher enantiomeric excess (ee) than simple phenyl-alkyl amines for bulky substrates like Compound A .[1][2]

-

(R)-1-Phenylethylamine: A secondary option if DHAA fails, though often requires more recrystallization cycles for this specific lactam scaffold.[1][2]

Visualized Workflows

Core Resolution Pathway

The following diagram outlines the logical flow from Racemate to Pure Enantiomer.

Caption: Figure 1. Process flow for the diastereomeric salt resolution of Compound A using Dehydroabietylamine.

Detailed Experimental Protocols

Protocol A: Diastereomeric Salt Resolution

Scale: 10 g (Pilot) | Target: (S)-Enantiomer[1][2]

Materials

-

Substrate: Racemic 4-Boc-6-oxopiperazine-2-carboxylic acid (10.0 g, 41.0 mmol).

-

Resolving Agent: Dehydroabietylamine (Technical grade, ~90%, 12.8 g, 41.0 mmol).[1][2]

-

Solvent: Methanol (MeOH) and Ethyl Acetate (EtOAc).[2]

Step-by-Step Procedure

-

Salt Formation:

-

In a 250 mL round-bottom flask, suspend Compound A (10 g) in EtOAc (100 mL).

-

Add Dehydroabietylamine (12.8 g) dissolved in warm MeOH (20 mL).

-

Observation: The mixture may initially clear as the salt forms, followed by precipitation.[1]

-

-

Dissolution (Reflux):

-

Heat the mixture to reflux (approx. 70°C).

-

If the solid does not dissolve completely, add MeOH dropwise until a clear homogenous solution is obtained.[1] Do not exceed 20% MeOH volume.

-

-

Crystallization:

-

Remove heat and allow the flask to cool slowly to room temperature (RT) over 4 hours. Stirring should be gentle (50 rpm) to encourage large crystal growth.[2]

-

Once at RT, cool further to 0-5°C in an ice bath for 2 hours.

-

-

Harvesting:

-

Recrystallization (if needed):

-

Liberation of Free Acid:

-

Suspend the purified salt in EtOAc (100 mL) and water (50 mL).

-

Add 1M HCl slowly with vigorous stirring until the aqueous layer pH reaches ~2-3. Caution: Boc group is acid-sensitive; do not use concentrated acid or heat.[1]

-

Separate the organic layer.[1][3][4] Extract the aqueous layer with EtOAc (2 x 50 mL).[2]

-

Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

-

Yield Expectation: 35-40% (theoretical max 50%).[1][2]

Protocol B: Analytical Control (Chiral HPLC)

Purpose: To determine enantiomeric excess (ee) of the salt and final product.[2]

| Parameter | Specification |

| Column | Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : TFA (80 : 20 : 0.[1][2]1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Amide absorption) |

| Temperature | 25°C |

| Sample Prep | Dissolve 1 mg in 1 mL Mobile Phase (without TFA) |

Technical Insight: The addition of 0.1% Trifluoroacetic Acid (TFA) is mandatory.[2] Without it, the free carboxylic acid moiety will ionize on the silica support, causing peak tailing and poor resolution.[1]

Troubleshooting & Optimization Logic

If the standard protocol yields low ee or poor recovery, use this logic tree to adjust parameters.

Caption: Figure 2. Decision matrix for optimizing crystallization conditions.

References

-

General Resolution of Piperazine-2-Carboxylic Acids: Felder, E., et al. "Piperazine-2-carboxylic acid derivatives."[1][5] Helvetica Chimica Acta, 1960, 43, 888-896.[1][2][5]

-

Dehydroabietylamine as Resolving Agent: Kozlowski, M. C., et al. "Kinetic Resolution of Disubstituted Piperidines."[1][2] Journal of Organic Chemistry, 2022.[1] (Contextual usage of chiral amines for piperidine/piperazine resolution). [2]

-

Chiral HPLC Methodologies for Amino Acids: Sigma-Aldrich Technical Guide. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC."

-

Menthol Esterification Strategy (Alternative): Beilstein Journal of Organic Chemistry. "Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs."[1]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. acgpubs.org [acgpubs.org]

- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

HCl/dioxane for Boc removal from 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Application Note: High-Fidelity Boc Removal from 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid using HCl/Dioxane

Executive Summary

This guide details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid using 4M Hydrogen Chloride (HCl) in 1,4-dioxane. This method is selected for its anhydrous nature, which preserves the integrity of the carboxylic acid moiety and the lactam ring while efficiently precipitating the product as a high-purity hydrochloride salt.

Key Advantages:

-

Selectivity: Avoids hydrolysis of the lactam ring (6-oxopiperazine core) common in aqueous acid conditions.

-

Isolation: Facilitates direct precipitation of the product, minimizing downstream purification.

-

Scalability: Suitable for milligram to multi-gram scale synthesis.

Scientific Foundation & Mechanism

Mechanistic Insight

The deprotection proceeds via an

Critical Consideration for 6-Oxopiperazines:

The substrate contains a lactam (cyclic amide) at position 6 and a free carboxylic acid at position 2. Aqueous acids (e.g., HCl/H

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of acidolytic Boc cleavage yielding the amine hydrochloride salt.

Materials & Safety Protocols

Reagents

| Reagent | Grade/Spec | Role |

| Substrate | >95% Purity | Starting Material |

| 4M HCl in Dioxane | Anhydrous | Deprotection Reagent |

| 1,4-Dioxane | Anhydrous, inhibitor-free | Solvent |

| Diethyl Ether (Et₂O) | ACS Reagent | Precipitation/Wash |

| Dichloromethane (DCM) | Anhydrous | Co-solvent (Optional) |

Safety Critical (E-E-A-T)

-

Dioxane Peroxides: 1,4-Dioxane forms explosive peroxides upon exposure to air. Test for peroxides before use if the bottle has been opened for >1 month.

-

Freezing Point Hazard: Pure 1,4-dioxane freezes at 11.8°C. Do not use an ice bath (0°C) for the initial dissolution of the substrate in pure dioxane, as the solvent will solidify. Perform dissolution at 20–25°C.

-

Corrosivity: 4M HCl is highly corrosive and fumes. Handle exclusively in a fume hood.

Detailed Experimental Protocol

Workflow Overview

Figure 2: Step-by-step workflow for batch deprotection.

Step-by-Step Procedure

Step 1: Preparation of Substrate Solution

-

Weigh 1.0 mmol (approx. 258 mg) of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid into a dry 25 mL round-bottom flask (RBF).

-

Add 2–3 mL of anhydrous 1,4-dioxane .

-

Expert Note: If the substrate is not fully soluble, add 0.5–1.0 mL of Dichloromethane (DCM) to aid solubility. Avoid Methanol (MeOH) as it can lead to methyl ester formation at the C2-carboxylic acid position under acidic conditions [1].

-

Step 2: Acidolysis

-

While stirring at Room Temperature (20–25°C), add 2.5 mL of 4M HCl in Dioxane (10 mmol, 10 equivalents) dropwise over 2 minutes.

-

Why 10 eq? Excess acid drives the equilibrium forward and ensures the amine is fully protonated, which protects it from side reactions.

-

-

Cap the flask with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

-

Stir at room temperature for 1 hour .

Step 3: Monitoring

-

TLC Method: Spot the reaction mixture against the starting material.

-

Mobile Phase: 10% MeOH in DCM (plus 1% Acetic Acid).

-

Stain: Ninhydrin (Product will stain purple/blue; Starting Material does not stain or stains faintly).

-

-

LCMS: Look for the disappearance of the Boc-adduct mass [M+H]+ = 259.1 and appearance of the product mass [M+H]+ = 159.1.

Step 4: Isolation & Purification

-

Once complete, the product may have already begun to precipitate as a white solid.

-

Add 15 mL of anhydrous Diethyl Ether (Et₂O) slowly to the reaction mixture while stirring rapidly. This maximizes precipitation of the hydrochloride salt.

-

Filter the solid using a sintered glass funnel (porosity M) or a Büchner funnel.

-

Wash: Rinse the filter cake 3 times with 5 mL of cold Et₂O to remove residual HCl and Boc byproducts (tert-butyl chloride/alcohol).

-

Drying: Dry the solid under high vacuum (0.1 mbar) for 4–6 hours.

-

Caution: Piperazine salts can be hygroscopic. Store in a desiccator.

-

Data Analysis & Expected Results

| Parameter | Specification | Notes |

| Appearance | White to Off-white crystalline solid | Yellowing indicates oxidation or residual solvent. |

| Yield | 85% – 98% | Losses usually occur during filtration if particles are too fine. |

| Identity (NMR) | Loss of t-Butyl singlet (~1.4 ppm) | 1H NMR in D₂O or DMSO-d6. |

| Counter-ion | Hydrochloride (•HCl) | Stoichiometry is typically 1:1 or 1:2 depending on N1 basicity. |

Comparative Analysis: HCl/Dioxane vs. TFA/DCM

-

HCl/Dioxane: Preferred for this substrate. Product precipitates directly; no evaporation of corrosive TFA required. Avoids trifluoroacetylation of the secondary amine.

-

TFA/DCM: Requires rotary evaporation.[1] Residual TFA is difficult to remove and can be toxic to biological assays.

Troubleshooting Guide

-

Issue: Product does not precipitate.

-

Cause: Product is too soluble in the dioxane/DCM mix.

-

Solution: Concentrate the reaction mixture to ~20% volume on a rotary evaporator (do not dry completely to avoid trapping HCl gas in the solid lattice), then add excess Et₂O or MTBE.

-

-

Issue: "Gummy" precipitate.

-

Cause: Presence of residual water or too rapid precipitation.

-

Solution: Decant the supernatant. Triturate (grind) the gum with fresh anhydrous Et₂O until it turns into a free-flowing powder. Sonicate if necessary.

-

-

Issue: Esterification of the C2-Carboxylic Acid.

-

Cause: Presence of Methanol or Ethanol in the reaction solvent.

-

Solution: Ensure all solvents are anhydrous and alcohol-free. Use DCM as a co-solvent if solubility is an issue, never alcohols.

-

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[2] Journal of Peptide Research, 58(4), 338–341.[2] Link

-

Stahl, G. L., Walter, R., & Smith, C. W. (1978). General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes. The Journal of Organic Chemistry, 43(11), 2285–2286. Link

-

Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research, 12(5), 258-268. Link

-

Sigma-Aldrich. Product Specification: 4-Boc-piperazine-2-carboxylic acid. Link

Sources

Application Note: Large-Scale Synthesis of 4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

This application note details the large-scale synthesis of (S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS: 1240586-09-7), a critical chiral scaffold used in the development of peptidomimetics and IDH1 inhibitors.

The protocol focuses on a robust, enantioselective route starting from N-Cbz-L-Asparagine methyl ester , utilizing a Hofmann rearrangement to access the diaminopropionic acid (DAP) core, followed by reductive alkylation and cyclization. This method avoids expensive chiral resolution and utilizes standard process chemistry techniques suitable for multi-gram to kilogram scale-up.

Abstract